REACTION_CXSMILES
|
[C:1]([O:5]CC)(=[O:4])[CH:2]=[CH2:3].[C:8]([O:13]C)(=[O:12])[C:9]([CH3:11])=[CH2:10].COC.C1(C=CC(O)=CC=1)O>>[CH2:10]=[C:9]([CH2:11][CH:2]([CH3:3])[C:1]([OH:5])=[O:4])[C:8]([OH:13])=[O:12]
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(O)=CC=C(O)C=C1
|
Name
|
hexa-n-propylphosphorus triamide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
containing 500 g
|
Type
|
CUSTOM
|
Details
|
was held at 60° C. for a total of 24 hours
|
Duration
|
24 h
|
Type
|
CUSTOM
|
Details
|
After removal of unrected ethyl acrylate and methyl methacrylate
|
Type
|
CUSTOM
|
Details
|
Further, hydrolysis of the ethyl 2-methylene-4-carbomethoxypentanoate
|
Name
|
|
Type
|
product
|
Smiles
|
C=C(C(=O)O)CC(C(=O)O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |